L-Ascorbic acid-2-13C

概要

説明

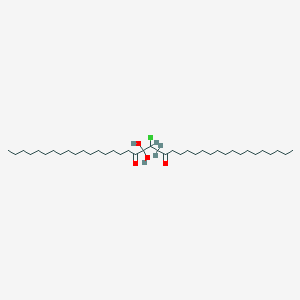

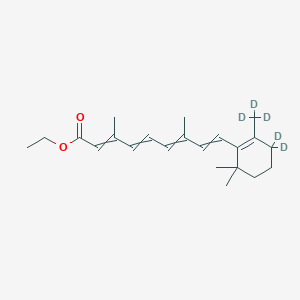

L-Ascorbic acid-2-13C, also known as L-threoascorbic acid-2-13C, is a stable isotope internal standard. It is suitable for the quantitation of L-ascorbic acid in dietary supplements, fortified foods, or biological fluids using a variety of testing applications . It is an endogenous antioxidant agent and an electron donor .

Synthesis Analysis

The synthesis of L-Ascorbic acid-2-13C involves chemi-enzymic methods to introduce one or more 13C labels into D-ribose, a precursor to ribo- and 2’-deoxyribonucleosides .Molecular Structure Analysis

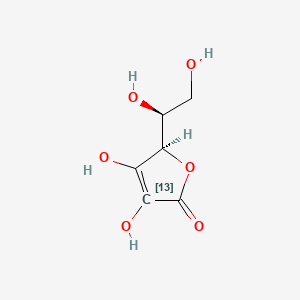

The molecular structure of L-Ascorbic acid involves an enediol group with antioxidant capacity . The compound is orthorhombic, with unit-cell dimensions a = 11.929 A, b = 24.351 A, and c = 4.864 A .Chemical Reactions Analysis

L-Ascorbic acid-2-13C is an endogenous antioxidant agent. It inhibits selectively Cav3.2 channels with an IC50 of 6.5 μM . It also reacts with the zinc group and manganese ions in aqueous solution at pH 6-7 .Physical And Chemical Properties Analysis

L-Ascorbic acid-2-13C has a molecular weight of 177.12 g/mol . It is a white to off-white powder .科学的研究の応用

Pharmaceuticals and Drug Delivery Systems

L-Ascorbic acid-2-13C plays a crucial role in pharmaceutical formulations and drug delivery systems. Some notable applications include:

- Nanofiber Formulations : Researchers have developed LAA-cyclodextrin inclusion complex-incorporated electrospun nanofibers. These nanofibers enhance the stability of LAA, making it suitable for drug delivery applications .

Environmental and Ecological Studies

作用機序

Target of Action

L-Ascorbic acid, also known as Vitamin C, primarily targets a variety of enzymes and biochemical processes in the body. It is an essential nutrient necessary to maintain connective tissue and bone . It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also selectively inhibits Cav3.2 channels .

Mode of Action

L-Ascorbic acid functions as a reducing agent and coenzyme in several metabolic pathways . It interacts with small-molecule antioxidants, including tocopherol, glutathione, and thioredoxin; it can also stimulate biosynthesis and the activation of antioxidant enzymes, such as superoxide dismutase, catalase, or glutathione peroxidase .

Biochemical Pathways

L-Ascorbic acid is involved in the L-galactose pathway, which is the main pathway for its biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . It also plays a crucial role in the regulation of processes throughout plant growth and development .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of L-Ascorbic acid in humans is highly complex and unlike that of most low molecular weight compounds . Going from physiological to pharmacological doses, L-Ascorbic acid pharmacokinetics change from zero to first order . The elimination half-life of L-Ascorbic acid is approximately 10 hours .

Result of Action

L-Ascorbic acid plays a crucial role in human health, preventing scurvy . It is involved in the biosynthesis of collagen, L-carnitine, and neurotransmitters . It also acts as an antioxidant, contributing to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide .

Action Environment

The homeostasis of L-Ascorbic acid is influenced by several factors, including genetic polymorphisms and environmental and lifestyle factors such as smoking and diet, as well as diseases . In addition, cells in typical cultures are severely deficient in L-Ascorbic acid, raising concerns about their ability to accurately recapitulate toxic and other responses in vivo .

Safety and Hazards

将来の方向性

The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are detailed . The stable isotope internal standard is suitable for the quantitation of L-ascorbic acid in dietary supplements, fortified foods, or biological fluids using a variety of testing applications .

特性

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-DXEGWCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=[13C](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。